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Compound of Interest

Compound Name: MN-18

Cat. No.: B591222 Get Quote

For Researchers, Scientists, and Drug Development Professionals

Disclaimer: MN-18 is a research chemical and is not intended for human or veterinary use. The

physiological and toxicological properties of this compound are not fully characterized. This

document is for informational and research purposes only.

Introduction
MN-18, also known by its formal name N-1-naphthalenyl-1-pentyl-1H-indazole-3-carboxamide,

is a synthetic cannabinoid receptor agonist (SCRA).[1] It belongs to the indazole-3-

carboxamide class of compounds, which includes a large number of potent agonists for the

cannabinoid receptors CB1 and CB2. Structurally, MN-18 is an analogue of AKB48 (APINACA),

where the adamantyl group is replaced by a naphthalenyl group.[1] It has been identified as a

designer drug sold online.[2] Due to its potent activity at cannabinoid receptors, MN-18 is a

subject of interest in forensic science, toxicology, and pharmacology research. A significant

concern associated with compounds like MN-18 is the potential for metabolic hydrolysis of the

amide group, which could release 1-naphthylamine, a known carcinogen.[2]

Physicochemical and Pharmacological Data
The fundamental properties of MN-18 are summarized below, providing a quantitative basis for

experimental design and interpretation.

Physicochemical Properties
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Property Value Reference

Formal Name
N-1-naphthalenyl-1-pentyl-1H-

indazole-3-carboxamide
[1]

Alternate Names
N-(Naphthalen-1-yl)-1-pentyl-

1H-indazole-3-carboxamide
[3]

CAS Number 1391484-80-2 [1][3]

Molecular Formula C₂₃H₂₃N₃O [1][3]

Formula Weight 357.5 g/mol [1][2]

Purity
≥98% (typical for research-

grade material)
[1]

Formulation Crystalline solid [1]

Storage -20°C [1]

Stability
≥ 5 years (under specified

storage)
[1]

Solubility
Solvent Concentration Reference

DMF 33 mg/ml [1]

DMSO 20 mg/ml [1]

Ethanol 2.5 mg/ml [1]

DMF:PBS (pH 7.2) (1:2) 0.3 mg/ml [1]

Pharmacological Data
MN-18 acts as a potent agonist at both the CB1 and CB2 receptors.[2] The binding affinity (Ki)

and functional potency (EC₅₀) values are critical parameters for understanding its interaction

with the endocannabinoid system.
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Parameter Receptor Value (nM) Reference

Binding Affinity (Ki) CB1 45.72 [2]

CB2 11.098 [2]

Functional Potency

(EC₅₀)
CB1 2.028 [2]

CB2 1.233 [2]

Synthesis and Analysis
Plausible Synthetic Pathway
The synthesis of indazole-3-carboxamide synthetic cannabinoids like MN-18 typically involves

a two-step process: N-alkylation of the indazole core followed by amide coupling. A common

and effective method utilizes indazole-3-carboxylic acid as the starting material.
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Step 1: N-Alkylation

Step 2: Amide Coupling

Indazole-3-carboxylic Acid

N-pentyl-indazole-3-carboxylic Acid

1. NaH, DMF, 0°C
2. 1-Bromopentane

N-pentyl-indazole-3-carboxylic Acid1-Naphthylamine

MN-18
(N-(naphthalen-1-yl)-1-pentyl-1H-indazole-3-carboxamide)

Coupling Agent (e.g., TBTU)
Base (e.g., TEA), DMF

Click to download full resolution via product page

Caption: Plausible two-step synthesis of MN-18.

Experimental Protocol: Synthesis
Objective: To synthesize MN-18 from indazole-3-carboxylic acid.
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Materials:

Indazole-3-carboxylic acid

Sodium hydride (NaH, 60% dispersion in mineral oil)

1-Bromopentane

1-Naphthylamine

2-(1H-Benzotriazole-1-yl)-1,1,3,3-tetramethylaminium tetrafluoroborate (TBTU)

Triethylamine (TEA)

Anhydrous Dimethylformamide (DMF)

Ethyl acetate (EtOAc)

Saturated sodium bicarbonate (NaHCO₃) solution

Brine (saturated NaCl solution)

Anhydrous magnesium sulfate (MgSO₄)

Silica gel for column chromatography

Procedure:

Step 1: N-Alkylation of Indazole-3-carboxylic Acid

Suspend indazole-3-carboxylic acid (1 equivalent) in anhydrous DMF in a round-bottom flask

under an inert atmosphere (e.g., nitrogen or argon).

Cool the mixture to 0°C in an ice bath.

Carefully add sodium hydride (NaH, ~2.2 equivalents) portion-wise to the suspension. Allow

the mixture to stir at 0°C for 30-60 minutes until gas evolution ceases.

Add 1-bromopentane (1.1 equivalents) dropwise to the reaction mixture.
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Allow the reaction to warm to room temperature and stir for 12-18 hours.

Monitor the reaction progress using Thin Layer Chromatography (TLC).

Upon completion, quench the reaction by slowly adding water. Acidify the mixture with 1M

HCl to a pH of ~3-4, which will precipitate the product.

Extract the aqueous layer with ethyl acetate (3x).

Combine the organic layers, wash with brine, dry over anhydrous MgSO₄, filter, and

concentrate under reduced pressure to yield the crude N-pentyl-indazole-3-carboxylic acid.

Purify via recrystallization or column chromatography if necessary.

Step 2: Amide Coupling

Dissolve the N-pentyl-indazole-3-carboxylic acid (1 equivalent) from Step 1 in anhydrous

DMF.

Add TBTU (1.2 equivalents) and TEA (3 equivalents) to the solution. Stir for 15-20 minutes at

room temperature to activate the carboxylic acid.

Add 1-naphthylamine (1.1 equivalents) to the reaction mixture.

Stir at room temperature for 6-12 hours. Monitor the reaction by TLC.

Once the reaction is complete, pour the mixture into water and extract with ethyl acetate

(3x).

Combine the organic layers and wash sequentially with saturated NaHCO₃ solution and

brine.

Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced

pressure.

Purify the crude product by silica gel column chromatography to obtain MN-18.

Characterize the final product using techniques such as NMR and High-Resolution Mass

Spectrometry (HRMS).
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Experimental Protocol: GC-MS Analysis
Objective: To identify and quantify MN-18 in a seized material or biological sample extract.

Instrumentation & Parameters:

Gas Chromatograph (GC): Agilent 7890B or equivalent.

Mass Spectrometer (MS): Agilent 5977A MSD or equivalent.

Column: HP-5MS (or equivalent 5% phenyl-methylpolysiloxane), 30 m x 0.25 mm ID x 0.25

µm film thickness.

Carrier Gas: Helium, constant flow rate of 1.2 mL/min.

Inlet Temperature: 280°C.

Injection Volume: 1 µL (splitless or split mode depending on concentration).

Oven Temperature Program:

Initial temperature: 150°C, hold for 1 min.

Ramp 1: 25°C/min to 300°C.

Hold at 300°C for 10 min.

MS Transfer Line Temperature: 290°C.

Ion Source Temperature: 230°C.

Quadrupole Temperature: 150°C.

Ionization Mode: Electron Ionization (EI) at 70 eV.

Acquisition Mode: Full Scan (m/z 40-550).

Procedure:
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Sample Preparation: Dissolve a known quantity of the sample in a suitable solvent (e.g.,

methanol or acetonitrile). For biological matrices, perform a liquid-liquid or solid-phase

extraction to isolate the analyte.

Calibration: Prepare a series of calibration standards of MN-18 of known concentrations.

Injection: Inject the prepared sample and calibration standards into the GC-MS system.

Data Analysis: Identify MN-18 in the sample by comparing its retention time and mass

spectrum to that of a certified reference standard. The mass spectrum should show a

characteristic molecular ion (m/z 357.5) and fragmentation pattern. Quantify the amount of

MN-18 by constructing a calibration curve from the standard solutions.

Mechanism of Action & Pharmacology
Cannabinoid Receptor Signaling Pathway
As a cannabinoid receptor agonist, MN-18 exerts its effects by activating CB1 and CB2

receptors. These are G-protein coupled receptors (GPCRs) that are negatively coupled to

adenylyl cyclase through the inhibitory G-protein, Gi/o.
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Caption: Gi/o-coupled cannabinoid receptor signaling pathway.

Experimental Protocol: In-Vitro Receptor Binding Assay
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Objective: To determine the binding affinity (Ki) of MN-18 for the CB1 receptor using a

competitive radioligand binding assay.

Materials:

Cell membranes prepared from cells expressing the human CB1 receptor (e.g., HEK293 or

CHO-hCB1 cells).

Radioligand: [³H]CP-55,940 (a high-affinity cannabinoid agonist).

Non-specific binding control: WIN 55,212-2 or another potent, unlabeled cannabinoid ligand

(10 µM).

Test Compound: MN-18, serially diluted.

Assay Buffer: 50 mM Tris-HCl, 5 mM MgCl₂, 1 mM CaCl₂, 0.2% BSA, pH 7.4.

Wash Buffer: 50 mM Tris-HCl, 0.05% BSA, pH 7.4 (ice-cold).

GF/C glass fiber filters (pre-soaked in 0.5% polyethyleneimine).

Scintillation cocktail and liquid scintillation counter.

Procedure:

Plate Setup: In a 96-well plate, add assay buffer to all wells.

Total Binding: To triplicate wells, add the vehicle control (e.g., DMSO).

Non-specific Binding (NSB): To triplicate wells, add the unlabeled ligand (e.g., WIN 55,212-2)

to a final concentration of 10 µM.

Competitive Binding: To the remaining wells, add serial dilutions of MN-18 (e.g., from 0.1 nM

to 10 µM) in triplicate.

Add Radioligand: Add [³H]CP-55,940 to all wells at a final concentration near its Kd value

(e.g., 0.5-1.5 nM).
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Add Membranes: Add the CB1 receptor membrane preparation to all wells to initiate the

binding reaction. The final assay volume is typically 200-250 µL.

Incubation: Incubate the plate at 30°C for 90 minutes with gentle agitation.

Filtration: Terminate the reaction by rapid vacuum filtration through the pre-soaked GF/C

filters using a cell harvester. This separates the bound radioligand (trapped on the filter) from

the unbound.

Washing: Quickly wash the filters multiple times with ice-cold wash buffer.

Counting: Place the filters into scintillation vials, add scintillation cocktail, and measure the

radioactivity (in counts per minute, CPM) using a liquid scintillation counter.

Data Analysis:

Calculate specific binding: Total Binding (CPM) - Non-specific Binding (CPM).

Plot the percentage of specific binding against the log concentration of MN-18.

Fit the data to a one-site competition model using non-linear regression to determine the

IC₅₀ value.

Calculate the Ki value using the Cheng-Prusoff equation: Ki = IC₅₀ / (1 + [L]/Kd), where [L]

is the concentration of the radioligand and Kd is its dissociation constant.

Experimental Protocol: In-Vitro Functional Assay (cAMP)
Objective: To determine the functional potency (EC₅₀) and efficacy of MN-18 at the CB2

receptor.

Materials:

Cells stably expressing the human CB2 receptor (e.g., CHO-hCB2).

Forskolin (an adenylyl cyclase activator).

Test Compound: MN-18, serially diluted.
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Reference Agonist: CP-55,940 or WIN 55,212-2.

Assay Buffer/Medium: HBSS or serum-free medium containing a phosphodiesterase inhibitor

like IBMX (0.5 mM).

cAMP detection kit (e.g., LANCE Ultra cAMP, HTRF, or ELISA-based).

Procedure:

Cell Plating: Seed the CHO-hCB2 cells into a 96-well plate and incubate overnight to allow

for attachment.

Pre-incubation: Remove the growth medium and replace it with assay buffer containing

IBMX. Incubate for 30-60 minutes at 37°C.

Agonist Addition: Add serial dilutions of MN-18 or the reference agonist to the wells in

triplicate.

Stimulation: Immediately add forskolin to all wells (except the basal control) to a final

concentration that elicits a submaximal cAMP response (e.g., 3-10 µM).

Incubation: Incubate the plate for 15-30 minutes at 37°C.

Cell Lysis: Stop the reaction and lyse the cells according to the cAMP kit manufacturer's

protocol.

cAMP Detection: Perform the steps to measure the intracellular cAMP concentration using

the chosen detection kit (e.g., adding detection reagents and measuring luminescence,

fluorescence, or absorbance).

Data Analysis:

Convert the raw signal to cAMP concentrations using a standard curve.

Normalize the data, setting the basal cAMP level (no forskolin) as 0% and the forskolin-

stimulated level as 100%.
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Plot the percent inhibition of forskolin-stimulated cAMP production against the log

concentration of MN-18.

Fit the data to a sigmoidal dose-response curve (variable slope) using non-linear

regression to determine the EC₅₀ (potency) and Emax (maximum efficacy) values.

Experimental Workflow Overview
The in-vitro characterization of a novel research chemical like MN-18 follows a logical

progression from initial binding studies to functional assessment.
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Caption: In-vitro characterization workflow for MN-18.

Foundational & Exploratory

Check Availability & Pricing

© 2025 BenchChem. All rights reserved. 13 / 15 Tech Support

https://www.benchchem.com/product/b591222?utm_src=pdf-body-img
https://www.benchchem.com/product/b591222?utm_src=pdf-body
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b591222?utm_src=pdf-header-pricing
https://www.benchchem.com/contactus?utm_src=pdf-footer


Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.

References

1. researchgate.net [researchgate.net]

2. GC–MS/MS analysis of synthetic cannabinoids 5F-MDMB-PICA and 5F-CUMYL-PICA in
forensic cases - PMC [pmc.ncbi.nlm.nih.gov]

3. Radioligand binding assay for the human CB1 receptor [bio-protocol.org]

To cite this document: BenchChem. [An In-depth Technical Guide to the Research Chemical
MN-18]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b591222#mn-18-as-a-research-chemical]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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